molecular formula C12H12N2 B8800127 N-(4-methylphenyl)pyridin-2-amine CAS No. 51263-27-5

N-(4-methylphenyl)pyridin-2-amine

Cat. No.: B8800127
CAS No.: 51263-27-5
M. Wt: 184.24 g/mol
InChI Key: CKCDXUMOIWFAQJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H12N2. It is a derivative of pyridine, where the amino group is substituted at the second position and the phenyl group is substituted at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-chloropyridine+4-methylaniline2-Pyridinamine, N-(4-methylphenyl)-\text{2-chloropyridine} + \text{4-methylaniline} \rightarrow \text{this compound} 2-chloropyridine+4-methylaniline→2-Pyridinamine, N-(4-methylphenyl)-

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted pyridines and anilines.

Scientific Research Applications

N-(4-methylphenyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Pyridinamine, N-(4-chlorophenyl)-
  • **2-Pyridinamine, N-(4-bromophenyl)-
  • **2-Pyridinamine, N-(4-fluorophenyl)-

Uniqueness

N-(4-methylphenyl)pyridin-2-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

51263-27-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(4-methylphenyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)

InChI Key

CKCDXUMOIWFAQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
AdBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
50.42858%

Synthesis routes and methods II

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
AdBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
61.91869%

Synthesis routes and methods III

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
AdBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five

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